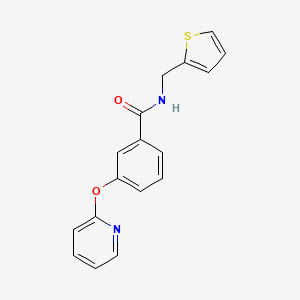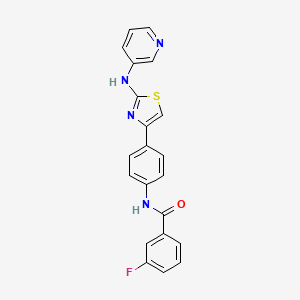
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide is an organic compound known for its multifaceted applications in scientific research. This molecule incorporates multiple functional groups, making it a subject of interest for various chemical reactions and biological studies. The isoquinoline and furan moieties contribute to its unique properties and potential for diverse applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Initial Building Blocks: : The synthesis begins with commercially available 3,4-dihydroisoquinoline and furan-2-yl-ethanol.
Formation of the Intermediate: : An alkylation reaction between 3,4-dihydroisoquinoline and furan-2-yl-ethanol produces the intermediate compound.
Oxalamide Formation: : The intermediate undergoes acylation with oxalyl chloride followed by a substitution reaction with phenethylamine to form N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide.
Industrial Production Methods: In an industrial setting, this synthesis can be scaled up by using continuous flow reactors to ensure precise control over reaction conditions such as temperature and pressure. This method enhances the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes:
Oxidation: : The compound can undergo oxidation at the isoquinoline ring to form quinoline derivatives.
Reduction: : Reduction reactions can target the oxalamide group, potentially converting it into a diamine derivative.
Substitution: : The furan ring is prone to electrophilic substitution reactions due to its electron-rich nature.
Oxidation Reagents: : Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: : Halogens, alkyl halides, and nitronium ions under acidic conditions.
Quinoline derivatives via oxidation.
Diamine derivatives through reduction.
Halogenated furans from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
As a ligand in coordination chemistry to form metal complexes.
Used in organic synthesis as an intermediate for synthesizing other complex molecules.
Investigated for its potential as an enzyme inhibitor.
Studied for its antimicrobial properties against various bacterial strains.
Explored for its potential use as a therapeutic agent in neurodegenerative diseases due to its interaction with specific molecular targets in the nervous system.
Applied in the development of novel materials with unique properties for electronic and photonic applications.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the targets, leading to various biological effects.
Molecular Targets and Pathways Involved:Enzymes: : The compound may inhibit key enzymes involved in metabolic pathways, thus altering cellular processes.
Receptors: : It can bind to neurotransmitter receptors, affecting signal transduction in the nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
N1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide.
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-thiophen-2-yl)ethyl)-N2-phenethyloxalamide.
Highlighting Its Uniqueness: The unique combination of isoquinoline and furan rings in N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide sets it apart from other similar compounds
There you have it! A deep dive into the fascinating world of this compound. Thoughts?
Eigenschaften
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c29-24(26-14-12-19-7-2-1-3-8-19)25(30)27-17-22(23-11-6-16-31-23)28-15-13-20-9-4-5-10-21(20)18-28/h1-11,16,22H,12-15,17-18H2,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTVWWRZYBKTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[3-(2-methoxyethyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2916765.png)
![4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2916766.png)


![Spiro[3-azaindoline-2,1'-cyclohexane]](/img/structure/B2916774.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-({5-[2-(1,3-BENZOTHIAZOL-2-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2916775.png)
![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2916776.png)


![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate](/img/structure/B2916782.png)
![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B2916784.png)
![N-[5-Methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2916785.png)
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2916787.png)
![N-(4-butylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2916788.png)
